molecular formula C22H23N3O4S B2455592 N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-48-3

N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No. B2455592
CAS RN: 688055-48-3
M. Wt: 425.5
InChI Key: YIYKQJDWQVYKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds from related precursors, demonstrating the versatility of quinazolinone derivatives in the synthesis of complex molecular structures. For example, reactions of anthranilamide with isocyanates have facilitated the synthesis of dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing the utility of these reactions in constructing heterocyclic frameworks (Chern et al., 1988). This research underlines the potential of such compounds in the development of new materials and pharmaceuticals.

Anticancer Activity

Certain derivatives related to the queried compound have shown significant anticancer activity. The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones and their evaluation for potential cytotoxicity against HT29 and HCT116 cell lines highlight the relevance of these compounds in anticancer research. Compound 20a, in particular, displayed substantial anticancer activity (Nowak et al., 2015).

Antiviral Activity

A theoretical investigation into the antimalarial sulfonamides as COVID-19 drugs utilizing computational calculations and molecular docking study indicates the potential of sulfonamide derivatives in viral inhibition. This research shows the application of quinazolinone derivatives in addressing global health crises, such as the COVID-19 pandemic (Fahim & Ismael, 2021).

Water-Soluble Analogues for Drug Development

The development of water-soluble analogues of quinazolin-4-one-based antitumor agents, such as CB30865, emphasizes the importance of solubility in the pharmacological efficacy and bioavailability of potential drug candidates. Research in this area is focused on enhancing the solubility and cytotoxicity of quinazolinone derivatives to improve their therapeutic profiles (Bavetsias et al., 2002).

properties

IUPAC Name

N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13(2)7-8-23-20(26)15-5-3-14(4-6-15)11-25-21(27)16-9-18-19(29-12-28-18)10-17(16)24-22(25)30/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKQJDWQVYKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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